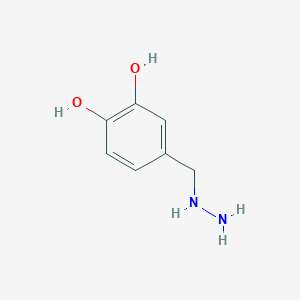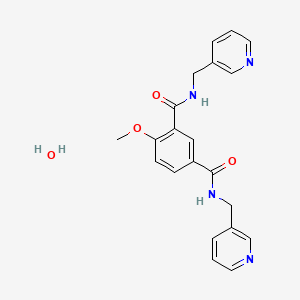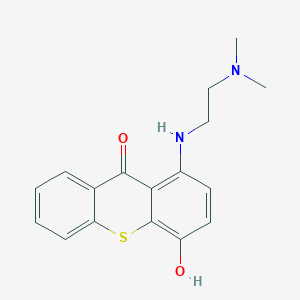![molecular formula C10H20O5 B3057493 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate CAS No. 81558-07-8](/img/structure/B3057493.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate
Descripción general
Descripción
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate is an organic compound with the molecular formula C10H20O5. It is a member of the class of compounds known as esters, which are typically derived from an acid (in this case, butanoic acid) and an alcohol (2-[2-(2-Hydroxyethoxy)ethoxy]ethanol). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate generally involves the esterification reaction between butanoic acid and 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or aldehydes.
Reduction: This compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: It may be explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate involves its hydrolysis by esterases, which cleave the ester bond to produce butanoic acid and 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol
Comparación Con Compuestos Similares
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl propanoate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate
Comparison: 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate is unique due to its specific ester linkage with butanoic acid, which imparts distinct chemical and physical properties. Compared to its analogs with different acid components, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-3-10(12)15-9-8-14-7-6-13-5-4-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAEVBZHGKWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543492 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81558-07-8 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one](/img/structure/B3057431.png)

